molecular formula C9H17NO B13210345 1-(3-Aminocyclohexyl)propan-2-one

1-(3-Aminocyclohexyl)propan-2-one

Cat. No.: B13210345
M. Wt: 155.24 g/mol
InChI Key: ZSVRFOPQIMSZCZ-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone with an amino group attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrocyclohexyl)propan-2-one using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with 3-aminopropanal in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products:

Scientific Research Applications

1-(3-Aminocyclohexyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminocyclohexyl)propan-2-one is unique due to its specific placement of the amino group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

1-(3-Aminocyclohexyl)propan-2-one is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring with an amino group and a ketone functional group. This dual functionality is significant in its biological activity, influencing various biochemical pathways and interactions with biological macromolecules.

  • Molecular Formula : C₈H₁₅N₁O
  • Molecular Weight : 155.24 g/mol

The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding capabilities with proteins and enzymes. This interaction can modulate enzyme functions and influence metabolic pathways, making it relevant in pharmacological research.

The biological activity of this compound primarily arises from its ability to bind to specific molecular targets. The compound has been studied for its potential effects on:

  • Enzyme Activity : It may act as a modulator for various enzymes, impacting their catalytic functions.
  • Receptor Binding : The compound could serve as a ligand for specific receptors, leading to significant biological effects depending on the context of use.

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, potentially altering their activity. For instance, studies have shown that this compound can inhibit certain enzymatic pathways involved in metabolic disorders.

Enzyme Effect of this compound Reference
GlycosidasesSignificant inhibition observed (IC50 = 11.5 µM)
FLT3 KinasePotential inhibitor in acute myeloid leukemia studies

Pharmacological Applications

This compound has been explored for its therapeutic potential in various conditions, particularly those involving metabolic dysregulation. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development.

Structural Comparisons with Related Compounds

The uniqueness of this compound lies in its combination of both an amino and a ketone group on the cyclohexane ring. This structural feature distinguishes it from other similar compounds, providing it with versatile reactivity.

Compound Name Structural Features Uniqueness
CyclohexanoneKetone functional groupPrecursor in synthesis
CyclohexylaminePrimary amineLacks the ketone functionality
1-(3-Aminocyclohexyl)pyrrolidin-2-onePyrrolidin-2-one coreCombines cyclic amine structure
1-AminocyclohexanolAlcohol functional groupLacks the ketone group

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-aminocyclohexyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-7(11)5-8-3-2-4-9(10)6-8/h8-9H,2-6,10H2,1H3

InChI Key

ZSVRFOPQIMSZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC(C1)N

Origin of Product

United States

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